molecular formula C4H2Cl2N2NaO B14045184 2,5-dichloro-1H-pyrimidin-6-one;sodium salt

2,5-dichloro-1H-pyrimidin-6-one;sodium salt

Cat. No.: B14045184
M. Wt: 187.96 g/mol
InChI Key: XIDQUYZQXGJXJM-UHFFFAOYSA-N
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Description

2,5-dichloro-1H-pyrimidin-6-one;sodium salt is a chemical compound with the molecular formula C4H3Cl2N2NaO. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-1H-pyrimidin-6-one;sodium salt typically involves the chlorination of pyrimidinone derivatives. One common method includes the reaction of pyrimidinone with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective chlorination at the 2 and 5 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-1H-pyrimidin-6-one;sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nature of the substituent introduced. For example, substitution with an amine would yield a 2,5-diamino-pyrimidinone derivative .

Scientific Research Applications

2,5-dichloro-1H-pyrimidin-6-one;sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and as a building block for nucleic acid analogs.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-1H-pyrimidin-6-one;sodium salt involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-1H-pyrimidin-6-one
  • 2,5-dichloro-1H-pyrimidin-4-one
  • 2,6-dichloro-1H-pyrimidin-4-one

Uniqueness

2,5-dichloro-1H-pyrimidin-6-one;sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various specialized applications .

Properties

Molecular Formula

C4H2Cl2N2NaO

Molecular Weight

187.96 g/mol

InChI

InChI=1S/C4H2Cl2N2O.Na/c5-2-1-7-4(6)8-3(2)9;/h1H,(H,7,8,9);

InChI Key

XIDQUYZQXGJXJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=N1)Cl)Cl.[Na]

Origin of Product

United States

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